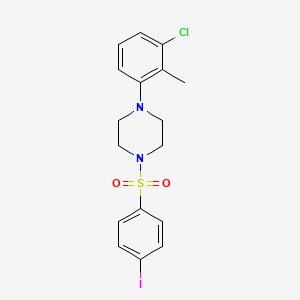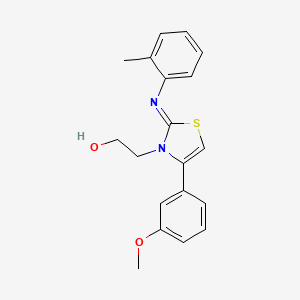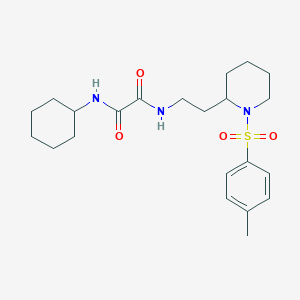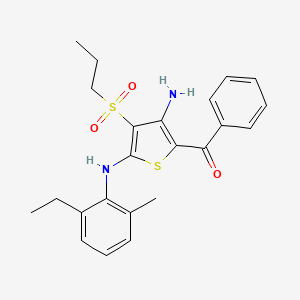
1-(3-Chloro-2-methylphenyl)-4-(4-iodobenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-4-(4-iodobenzenesulfonyl)piperazine, commonly known as CMPIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPIB belongs to the class of piperazine derivatives and has been found to exhibit promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of CMPIB involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters in the brain. The compound binds to the active site of these enzymes and prevents them from breaking down the neurotransmitters. This leads to an increase in the concentration of neurotransmitters in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
CMPIB has been found to exhibit several biochemical and physiological effects in various studies. The compound has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. Additionally, CMPIB has been found to exhibit neuroprotective effects and can prevent the loss of neurons in the brain.
実験室実験の利点と制限
One of the major advantages of using CMPIB in lab experiments is its potent inhibitory activity against several enzymes. This makes it an ideal candidate for studying the role of these enzymes in various diseases. However, one of the limitations of using CMPIB is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
Several future directions can be explored in the field of CMPIB research. One potential area of research is the development of more potent derivatives of CMPIB that exhibit improved solubility and pharmacokinetic properties. Additionally, the therapeutic potential of CMPIB can be explored in other diseases, such as multiple sclerosis and Huntington's disease. Finally, the mechanism of action of CMPIB can be further elucidated to better understand its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, CMPIB is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits potent inhibitory activity against several enzymes and has been found to exhibit several biochemical and physiological effects. Further research in this field can lead to the development of novel therapies for various neurological disorders.
合成法
The synthesis of CMPIB involves the reaction of 3-chloro-2-methyl aniline with 4-iodobenzenesulfonyl chloride in the presence of piperazine. The reaction is carried out under controlled conditions and yields CMPIB as a white solid.
科学的研究の応用
CMPIB has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, monoamine oxidase, and butyrylcholinesterase. These enzymes play a crucial role in the pathogenesis of several neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(4-iodophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClIN2O2S/c1-13-16(18)3-2-4-17(13)20-9-11-21(12-10-20)24(22,23)15-7-5-14(19)6-8-15/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOUYPYGGQSIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889588.png)
![Methyl 2-[(2-chloropropanoyl)amino]benzoate](/img/structure/B2889592.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2889593.png)



![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2889598.png)
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2889599.png)
![N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B2889600.png)
![7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2889602.png)
![Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2889603.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2889604.png)
